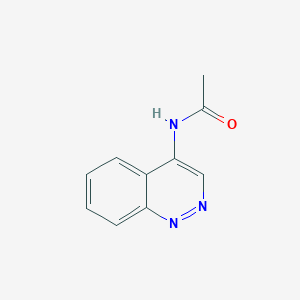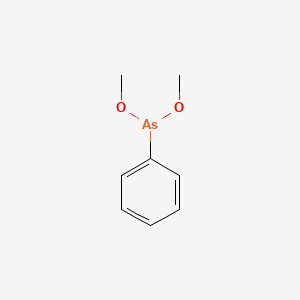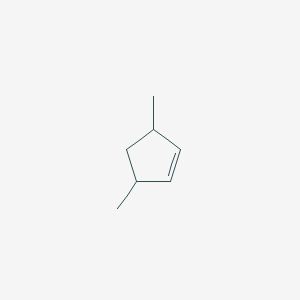![molecular formula C21H15N3O6 B13788796 4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol](/img/structure/B13788796.png)
4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol is a complex organic compound characterized by the presence of multiple hydroxyl groups and a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol typically involves the reaction of cyanuric chloride with resorcinol under controlled conditions. The process can be summarized as follows:
Step 1: Cyanuric chloride is dissolved in an appropriate solvent, such as dimethylformamide.
Step 2: Resorcinol is added to the solution, and the mixture is stirred at a specific temperature to facilitate the reaction.
Step 3: The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenediol, 4,4’-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-: Similar structure but with a methoxy group instead of hydroxyl groups.
2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine: Contains dimethylphenyl groups instead of dihydroxyphenyl groups.
Uniqueness
4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol is unique due to its multiple hydroxyl groups, which confer significant antioxidant and antimicrobial properties. Its triazine ring also provides structural stability and versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C21H15N3O6 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
4-[4,6-bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C21H15N3O6/c25-13-4-1-10(7-16(13)28)19-22-20(11-2-5-14(26)17(29)8-11)24-21(23-19)12-3-6-15(27)18(30)9-12/h1-9,25-30H |
Clé InChI |
FPQDYHIZOGFSFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC(=NC(=N2)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


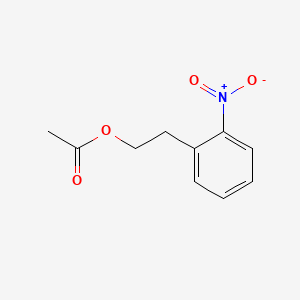
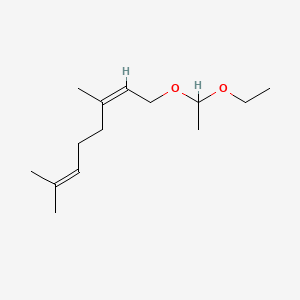
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
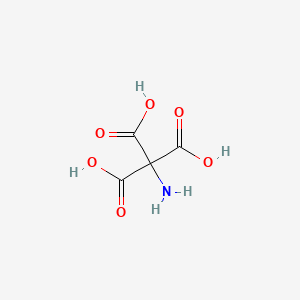
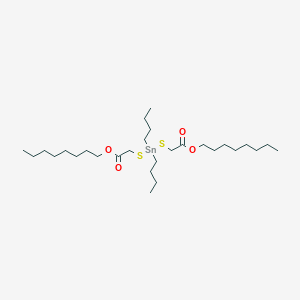
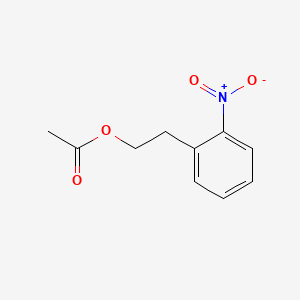

![Thymine,[2-14C]](/img/structure/B13788745.png)
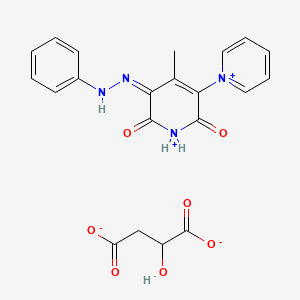
![1H-Purine, 6-[(2-methylpropyl)thio]-](/img/structure/B13788752.png)

